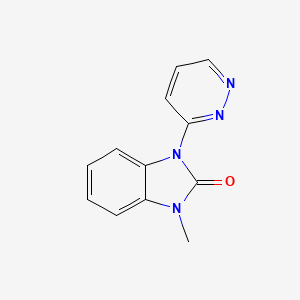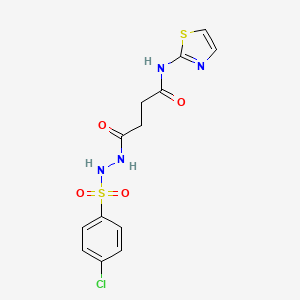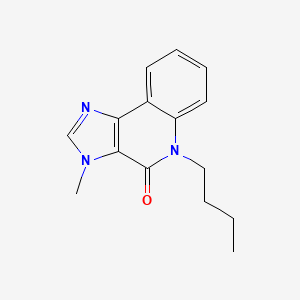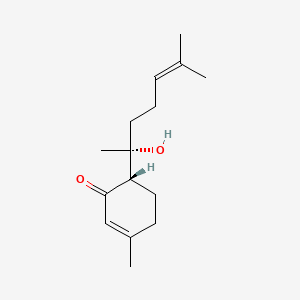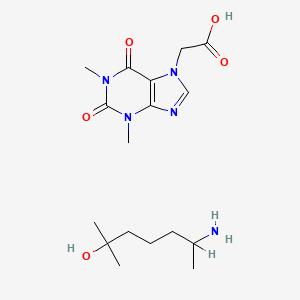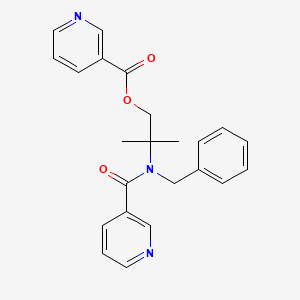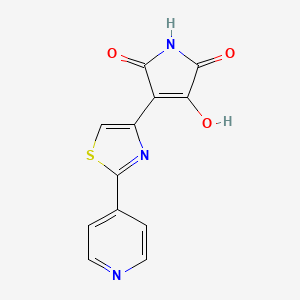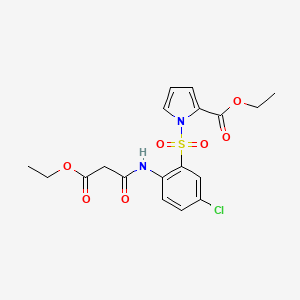
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles
准备方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The ethyl ester and other substituents are introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, coatings, or other industrial products.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
相似化合物的比较
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups may exhibit similar reactivity and applications, but the presence of different substituents can result in unique characteristics.
属性
CAS 编号 |
173908-59-3 |
|---|---|
分子式 |
C18H19ClN2O7S |
分子量 |
442.9 g/mol |
IUPAC 名称 |
ethyl 1-[5-chloro-2-[(3-ethoxy-3-oxopropanoyl)amino]phenyl]sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O7S/c1-3-27-17(23)11-16(22)20-13-8-7-12(19)10-15(13)29(25,26)21-9-5-6-14(21)18(24)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,22) |
InChI 键 |
RZVGLEGUQLDRRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


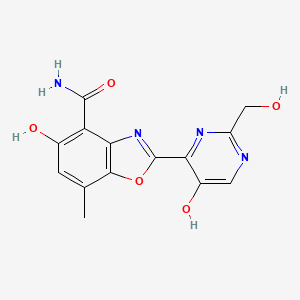
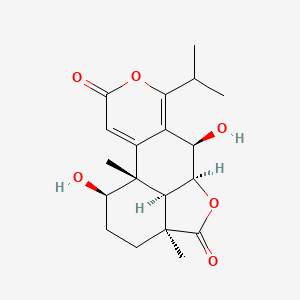
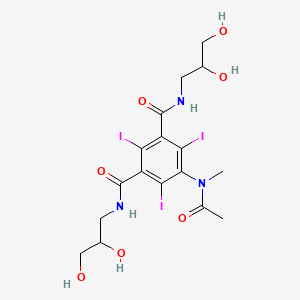

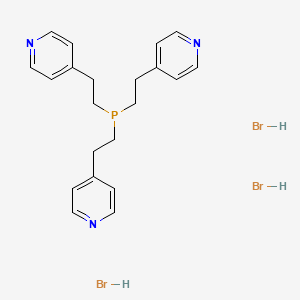
![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
